molecular formula C27H22N2O3 B252991 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252991
M. Wt: 422.5 g/mol
InChI Key: PGIOCXQDHLDXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that the compound may act by inhibiting various signaling pathways involved in cancer progression. The anti-inflammatory activity of this compound is thought to be mediated by its ability to inhibit the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In animal studies, the compound has been shown to have potent anticancer and anti-inflammatory activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. Additionally, the compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of this compound, particularly its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Another direction is to explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to optimize the synthesis and purification of this compound, as well as to improve its solubility in aqueous solutions. Finally, the potential of this compound as a fluorescent probe for the detection of metal ions in biological systems should be further investigated.

Synthesis Methods

The synthesis of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-acetyl-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one with 3-aminobenzophenone in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been investigated for its potential as an anti-inflammatory agent, with promising results. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C27H22N2O3

Molecular Weight

422.5 g/mol

IUPAC Name

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)indol-2-one

InChI

InChI=1S/C27H22N2O3/c28-21-11-6-9-19(15-21)25(30)16-27(32)23-13-3-4-14-24(23)29(26(27)31)17-20-10-5-8-18-7-1-2-12-22(18)20/h1-15,32H,16-17,28H2

InChI Key

PGIOCXQDHLDXPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC(=CC=C5)N)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC(=CC=C5)N)O

Origin of Product

United States

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